2-[(3-Chlorophenyl)methyl]-6-(3,5-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Aromatic Substitution Reactions: Introduction of the chlorophenyl and dimethylphenyl groups through electrophilic aromatic substitution.
Cyclization Reactions: Formation of the imidazo[1,2-g]purine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the methyl groups and other functional groups through various organic transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for hydrogenation reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives with different substituents on the aromatic rings. Examples include:
- 3-[(3-chlorophenyl)methyl]-8-phenyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
- 3-[(3-chlorophenyl)methyl]-8-(4-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
Uniqueness
The uniqueness of 3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which can confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H22ClN5O2 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(3,5-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-14-9-15(2)11-18(10-14)27-7-8-28-19-20(25-22(27)28)26(3)23(31)29(21(19)30)13-16-5-4-6-17(24)12-16/h4-6,9-12H,7-8,13H2,1-3H3 |
InChI Key |
XPHQVVPJXBMIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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